N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Introduction to N-((1-(3-Fluorophenyl)-1H-Tetrazol-5-yl)methyl)-2-(Thiophen-2-yl)Acetamide
The compound this compound features a hybrid architecture combining a 1H-tetrazole ring substituted with a 3-fluorophenyl group and a thiophene-linked acetamide side chain. Its molecular formula, $$ \text{C}{16}\text{H}{14}\text{FN}_5\text{OS} $$, reflects a molecular weight of 343.38 g/mol. The structural synergy between the tetrazole and thiophene components underscores its potential in medicinal chemistry, particularly in targeting enzymes and receptors where bioisosteric replacement strategies are advantageous.
Structural Significance in Heterocyclic Chemistry
The compound’s design exploits the distinct properties of tetrazoles and thiophenes:
Tetrazole Core
The 1H-tetrazol-5-yl group serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and lipophilicity due to its aromatic nitrogen-rich ring. The 3-fluorophenyl substitution at the N1 position introduces steric and electronic effects that modulate binding interactions. Fluorine’s electronegativity enhances hydrogen-bonding potential while improving membrane permeability.
Thiophene-Acetamide Moiety
The thiophen-2-yl group contributes π-electron density, enabling charge-transfer interactions and π-stacking with aromatic residues in biological targets. The acetamide linker (-NHCOCH2-) provides conformational flexibility, allowing optimal spatial alignment of the thiophene and tetrazole units.
Table 1: Key Structural Features and Functional Roles
The compound’s planar tetrazole ring and non-planar thiophene-acetamide side chain create a balanced amphiphilic profile, critical for traversing biological membranes.
Historical Development of Tetrazole-Thiophene Hybrid Pharmacophores
The integration of tetrazoles and thiophenes in drug design emerged from two parallel advancements:
Evolution of Tetrazole Pharmacophores
Tetrazoles gained prominence in the 1980s as stable alternatives to carboxylic acids, particularly in angiotensin II receptor blockers (e.g., losartan). Their resistance to oxidative degradation and improved pharmacokinetics drove research into hybrid systems, with the first tetrazole-thiophene hybrid reported in the early 2000s.
Thiophene in Medicinal Chemistry
Thiophene’s electronic similarity to benzene, coupled with its smaller steric profile, made it a favored scaffold in anticonvulsants and anti-inflammatory agents. The discovery of thiophene-based kinase inhibitors in the 2010s highlighted its versatility in targeting ATP-binding pockets.
Table 2: Milestones in Tetrazole-Thiophene Hybrid Development
Recent innovations, such as isocyanide-based multicomponent reactions, have streamlined the synthesis of tetrazole-tethered thiophenes, reducing reliance on hazardous azide precursors. Computational studies using density functional theory (DFT) further rationalized the enhanced binding affinity of these hybrids, attributing it to lowered HOMO-LUMO gaps ($$ \Delta E_{\text{H-L}} $$) in thiophene-linked derivatives.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-10-3-1-4-11(7-10)20-13(17-18-19-20)9-16-14(21)8-12-5-2-6-22-12/h1-7H,8-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZQGVOTMHKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of azides with nitriles under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction. The thiophene moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Stille reactions. The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antihypertensive Activity : Compounds containing tetrazole groups have been shown to act as effective antagonists of angiotensin II receptors, potentially lowering blood pressure by inhibiting these receptors. The presence of the 3-fluorophenyl group may enhance this effect through improved receptor binding affinity .
- Anti-inflammatory Effects : Research indicates that derivatives of tetrazole can inhibit pathways involved in inflammation. N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide may exhibit similar properties by modulating inflammatory responses in cellular models.
- Neuroprotective Properties : Some studies suggest that compounds with similar structures can provide neuroprotection by inhibiting specific pathways involved in neurodegeneration. This opens avenues for further exploration in the context of diseases such as Alzheimer's or Parkinson's .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : The tetrazole moiety can be synthesized through cycloaddition reactions involving azides and nitriles, often catalyzed by transition metals such as palladium.
- Substitution Reactions : The introduction of the 3-fluorophenyl group can be achieved via electrophilic aromatic substitution or cross-coupling reactions, enhancing the compound's overall reactivity and biological potential.
- Amidation : The final step typically involves forming an amide bond between the tetrazole derivative and the thiophene-acetamide component, which can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .
Case Studies and Research Findings
Several studies have highlighted the potential applications and activities of tetrazole-containing compounds:
- Antihypertensive Agents : A study demonstrated that tetrazole derivatives could effectively lower systolic blood pressure by acting on angiotensin II receptors, showcasing their therapeutic potential in managing hypertension .
- Anti-inflammatory Mechanisms : Research indicated that certain tetrazole derivatives inhibited pro-inflammatory cytokines in vitro, suggesting their role in treating inflammatory diseases .
- Neuroprotection Studies : Investigations into similar compounds revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, thus indicating their potential use in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to act as a bioisostere in drug design. The fluorophenyl group can enhance binding affinity and selectivity, while the thiophene moiety can contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 1-(3-fluorophenyl)-1H-tetrazole scaffold and thiophen-2-yl acetamide side chain. Below is a comparison with structurally related compounds:
Functional Group Analysis
- Fluorine Substituents: The 3-fluorophenyl group in the target compound increases metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., 2o) .
- Thiophene vs.
Anti-Inflammatory Potential
- Target Compound : While direct data are unavailable, structurally similar compounds like 74 (thiazolidinedione derivatives) exhibit potent anti-inflammatory activity (IC₅₀ = 12.3 µM) via COX-2 inhibition .
- Thiazolidinedione Analogs : Compounds such as 73 and 74 show superior activity to indomethacin, suggesting that fluorophenyl and chlorophenyl substituents enhance efficacy .
Anticancer Activity
- Triazole-Benzimidazole Hybrids (9b) : Demonstrated moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 18.7 µM for 9b), attributed to dual heterocyclic cores and fluorophenyl groups .
- Thiophene Derivatives : Thiophene-containing compounds (e.g., 2o) may target tubulin polymerization, a mechanism absent in purely phenyl-substituted analogs .
Comparison with Other Methods
- Triazole-Benzimidazole Hybrids (9b) : Synthesized via sequential SNAr and CuAAC reactions in t-BuOH/H₂O .
- Thiazolidinedione Derivatives (74): Prepared through Knoevenagel condensation and amide bond formation .
Physicochemical Properties
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a tetrazole ring, a thiophene moiety, and a fluorinated phenyl group, which contribute to its pharmacological properties. The specific arrangement of these functional groups allows for interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through a cycloaddition reaction between an azide and a nitrile, utilizing 3-fluorobenzonitrile and sodium azide in the presence of a catalyst like zinc chloride.
- Alkylation with Acetamide : The tetrazole derivative is then reacted with bromoacetamide under basic conditions to yield the final product.
Biological Activity
Research indicates that compounds containing tetrazole groups exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways involved in cellular necrosis and inflammation .
- Protein Tyrosine Phosphatase Inhibition : Similar tetrazole derivatives have been evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in metabolic regulation. For instance, NM-03, a related compound, demonstrated an IC50 value of 4.48 µM against PTP1B .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrazole ring, thiophene moiety | Potential anti-inflammatory effects |
| NM-03 | Tetrazole derivative | PTP1B inhibitor (IC50 4.48 µM) |
| Other Tetrazole Derivatives | Various substitutions | Diverse biological activities |
Case Studies
A notable study involved the evaluation of several tetrazole derivatives for their anti-inflammatory properties. Among them, compounds similar to this compound showed promising results in reducing cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Another research effort highlighted the compound's ability to modulate immune responses by interacting with specific receptors involved in inflammation and cellular signaling pathways. This interaction can lead to significant therapeutic effects in conditions characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide and related analogs?
- Methodology : The compound can be synthesized via multi-step routes involving:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole or tetrazole rings. For example, Cu(OAc)₂ in tert-butanol/water mixtures enables efficient 1,3-dipolar cycloaddition .
- Heterocyclic coupling : Thiophene and tetrazole moieties are introduced via nucleophilic substitution or condensation. describes coupling thiophen-2-yl groups with tetrazole-acetamide backbones using propan-2-ol and hydrazine hydrate .
- Catalytic conditions : PEG-400 with Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) optimizes yields in heterocyclic syntheses .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Methodology :
- Spectroscopy : IR (C=O stretch ~1670 cm⁻¹, tetrazole ring ~1250 cm⁻¹) and NMR (¹H/¹³C chemical shifts for thiophene protons at δ ~7.2–7.5 ppm and fluorophenyl groups at δ ~7.0–8.0 ppm) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ for analogs with m/z 404.1348) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodology :
- Catalyst screening : Cu(OAc)₂ increases triazole formation efficiency compared to other Cu salts, while PEG-400 enhances solubility and reduces side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve coupling reactions, while tert-butanol/water mixtures favor CuAAC .
- Temperature control : Reflux (70–80°C) minimizes byproducts in heterocyclic syntheses .
Q. What strategies address regiochemical challenges in synthesizing tetrazole-thiophene hybrids?
- Methodology :
- Protecting groups : Use tetrahydropyran (THP) to shield reactive sites, enabling selective functionalization of the tetrazole ring .
- Regioselective catalysis : Cu(I) catalysts favor 1,4-disubstituted triazoles over 1,5-isomers in click chemistry .
Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Target selection : Prioritize proteins with known interactions with tetrazole/thiophene motifs (e.g., kinases, GPCRs).
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses. shows fluorophenyl-tetrazole analogs adopting specific orientations in enzyme active sites (e.g., purple/cyan/red poses in Figure 3) .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine computational models.
Q. How should researchers design biological activity studies for this compound?
- Methodology :
- Assay selection : Prioritize antimicrobial (agar dilution), anticancer (MTT assay), or anti-inflammatory (COX-2 inhibition) tests based on structural analogs .
- SAR analysis : Modify substituents (e.g., fluorophenyl vs. bromophenyl) to assess impact on activity. notes thiophene-methyl groups enhance antimicrobial potency .
- Limitations : No direct data exists for this compound; extrapolate from structurally related 1,3,4-thiadiazole derivatives with IC₅₀ values <10 μM .
Q. How can contradictory spectral or yield data be resolved during characterization?
- Methodology :
- Reproducibility checks : Replicate reactions under identical conditions to rule out human error.
- Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .
- Byproduct analysis : LC-MS identifies common impurities (e.g., unreacted azides or acetylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
